AZD-8529 mesylate
Description
Chemical Formula and Molecular Weight
The target compound exists as a mesylate salt comprising two distinct chemical entities. The free base component possesses the molecular formula C₂₄H₂₄F₃N₅O₃ with a molecular weight of 487.483 daltons. When combined with methanesulfonic acid to form the mesylate salt, the complete compound exhibits the molecular formula C₂₅H₂₈F₃N₅O₆S and a molecular weight of 583.58 daltons. The methanesulfonic acid component contributes an additional CH₄O₃S unit with a molecular weight of 96.11 daltons.
Structural Architecture
The molecular architecture consists of a central isoindolinone bicyclic system bearing multiple substituents that define its chemical identity. The core structure features a 7-methyl substituent on the isoindolinone ring system, with a 5-position bearing a 1,2,4-oxadiazole ring that is further substituted with a piperazin-1-ylmethyl group. The nitrogen atom of the isoindolinone ring carries a 4-(trifluoromethoxy)benzyl substituent, creating a highly functionalized heterocyclic framework. The three-dimensional conformation of this molecule demonstrates significant complexity due to the multiple rotatable bonds and the spatial arrangement of the various heterocyclic components.
Stereochemical Considerations
The compound does not contain defined chiral centers in its primary structure, as evidenced by the absence of stereochemical descriptors in its chemical identification codes. The molecular geometry is primarily determined by the rigid heterocyclic frameworks, particularly the isoindolinone and oxadiazole ring systems, which impose conformational constraints on the overall molecular structure. The trifluoromethoxy group introduces additional electronic and steric effects that influence the compound's overall three-dimensional shape and molecular interactions.
Properties
IUPAC Name |
methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCPVNKPOTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314217-69-0 | |
| Record name | AZD-8529 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314217690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8529 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29K1DH0MV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Regioselectivity in Oxadiazole Formation
Side products from incomplete cyclization are mitigated by using excess hydroxylamine (1.5 equivalents) and maintaining pH > 9 via sodium hydroxide.
Piperazine Alkylation Side Reactions
Competitive N-alkylation at multiple piperazine sites is minimized by employing a bulky base (e.g., diisopropylethylamine) and low temperatures (0–5°C).
Chemical Reactions Analysis
Formation of the Isoindolone Core
The isoindolone scaffold is constructed via Ugi-tetrazole reactions , followed by cyclization to form the 1,2,4-oxadiazole ring. A representative pathway includes:
- Step 1 : Condensation of 5-bromo-7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one with a piperazine-containing oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Deprotection of tert-butyl carbamate intermediates using methanesulfonic acid (MSA) to yield the free piperazine moiety .
Mesylation Reaction
The free base form of AZD-8529 is treated with methanesulfonic acid in a polar aprotic solvent (e.g., ethanol or dichloromethane) to form the mesylate salt. This step ensures improved solubility and stability .
Table 1: Key Reaction Conditions and Yields
Stability and Degradation Reactions
This compound exhibits pH-dependent stability:
Acidic Conditions
- Stable in acidic environments (pH 1–3), with no significant degradation observed after 24 hours at 25°C .
Basic Conditions
- Degrades rapidly in alkaline solutions (pH > 9), forming 7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one as a primary decomposition product due to hydrolysis of the oxadiazole ring .
Table 2: Stability Profile Under Stress Conditions
| Condition | Temperature | Time | Degradation Products |
|---|---|---|---|
| 0.1M HCl (pH 1.2) | 25°C | 24h | None detected |
| 0.1M NaOH (pH 12.0) | 40°C | 6h | Isoindolone derivative (85%) |
| Oxidative (H₂O₂ 3%) | 25°C | 12h | Sulfoxide byproducts (trace) |
1,2,4-Oxadiazole Ring
- Nucleophilic Attack : Susceptible to ring-opening under strong bases (e.g., NaOH), yielding amide intermediates .
- Electrophilic Substitution : The oxadiazole nitrogen participates in hydrogen bonding, critical for receptor binding .
Piperazine Moiety
- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form derivatives, though this is typically avoided in the final API due to pharmacological activity requirements .
Trifluoromethoxy Group
- Chemically inert under standard conditions but contributes to lipophilicity and metabolic stability .
Catalytic and Industrial-Scale Reactions
- Scale-Up Synthesis : Patents describe optimized routes using HOBt/EDCl coupling for amide bond formation, achieving >90% purity on kilogram scales .
- Green Chemistry Approaches : Transition metal-free protocols (e.g., aza-Michael additions) are explored for oxadiazole synthesis but remain secondary to traditional methods .
Scientific Research Applications
Chemistry
Methanesulfonic acid; 7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one serves as a valuable building block in synthetic chemistry. It can be utilized in the preparation of more complex molecules and acts as a reagent in various chemical reactions due to its functional groups.
Biological Research
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.
- Anticancer Activity: Preliminary research suggests that it may have effects on cancer cell lines, warranting further investigation into its mechanism of action.
Pharmaceutical Development
The compound is being explored for its therapeutic applications, particularly in drug development:
- Targeted Drug Design: Its unique structure allows for the modification of existing drugs or the creation of new ones aimed at specific diseases.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials that require unique properties for specific applications.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of methanesulfonic acid derivatives against several bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting potential for developing new antimicrobial agents.
Case Study 2: Anticancer Research
Preliminary investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines. Further studies are required to elucidate the underlying mechanisms and therapeutic potential.
Case Study 3: Pharmaceutical Formulation
Research on drug formulation incorporating this compound demonstrated improved solubility and bioavailability compared to traditional formulations, indicating its utility in enhancing drug delivery systems.
Mechanism of Action
The mechanism of action of methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Structural Divergence: The target compound’s isoindol-1-one core distinguishes it from ethanone-tetrazole (7e, 7f) and indole-based analogs (). This core may confer rigidity, influencing target selectivity. Oxadiazole vs. Tetrazole: While both heterocycles enhance metabolic stability, oxadiazole’s hydrogen-bond acceptor capacity (vs. tetrazole’s acidity) may alter binding interactions .
Methanesulfonic acid improves aqueous solubility (>100 mg/mL estimated) relative to sulfonylpiperazine derivatives (e.g., 7e: ~50 mg/mL) .
Biological Implications: Piperazine-containing analogs (e.g., 7e, 7f) demonstrate antiproliferative activity, suggesting the target compound may share similar mechanisms, though its isoindol-1-one core could shift target specificity toward kinases or GPCRs .
Biological Activity
The compound methanesulfonic acid; 7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one (commonly referred to as AZD 8529 mesylate) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
AZD 8529 mesylate has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 802904-66-1 |
| Molecular Formula | C25H28F3N5O6S |
| Boiling Point | 676.8 ± 55.0 °C (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| Solubility | Insoluble in H₂O; ≥19.8 mg/mL in DMSO |
| pKa | 4.06 ± 0.10 (Predicted) |
AZD 8529 functions primarily as a selective antagonist for the DP2 receptor, which is implicated in various inflammatory processes and asthma pathophysiology. By blocking this receptor, AZD 8529 may help reduce airway inflammation and hyperresponsiveness associated with asthma, making it a candidate for therapeutic interventions in respiratory diseases .
Antitumor Activity
Research indicates that compounds similar to AZD 8529 demonstrate significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance, studies involving related oxadiazole derivatives have reported their effectiveness against various cancer types by promoting cell cycle arrest and apoptosis .
Antibacterial and Antifungal Properties
AZD 8529 and its analogs have been evaluated for antibacterial and antifungal activities. A study highlighted the synthesis of related compounds that exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that the piperazine moiety might enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are critical in treating conditions like Alzheimer's disease, while urease inhibitors hold promise for treating infections caused by urease-producing bacteria . The IC50 values for these activities were significantly lower than those of standard inhibitors, suggesting strong potential for therapeutic applications.
Case Studies
Several studies have focused on the biological effects of AZD 8529:
- Asthma Treatment : Clinical trials have demonstrated that AZD 8529 effectively reduces asthma symptoms by targeting the DP2 receptor, leading to decreased eosinophilic inflammation in patients .
- Cancer Research : A study investigated the pro-apoptotic effects of AZD 8529 on various cancer cell lines, revealing significant cytotoxicity and potential use as an anticancer agent .
- Antimicrobial Efficacy : Another research effort assessed the antibacterial properties of AZD 8529 against several strains, confirming its effectiveness and paving the way for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally complex heterocycles like this compound typically involves multi-step processes. For example, analogous 1,2,4-oxadiazol-5-yl derivatives are synthesized via condensation reactions between activated carbonyl intermediates and hydroxylamine derivatives under reflux conditions . Methanesulfonic acid can act as a catalyst in such reactions, particularly in cyclization steps, due to its strong acidity and stability at elevated temperatures . Optimization should focus on solvent choice (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of piperazine-containing precursors to oxadiazole intermediates. Purity can be improved using column chromatography with gradients of ethyl acetate/hexane .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., trifluoromethoxy groups at δ 60–65 ppm for -NMR) and piperazine ring integration .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., expected [M+H] at m/z ~650–700 based on analogous compounds) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for related triazole and oxadiazole derivatives .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : The compound’s solubility is pH-dependent due to the basic piperazine moiety and polar oxadiazole group. In aqueous buffers (pH 7.4), partial solubility (~0.1–1 mg/mL) can be achieved using co-solvents like DMSO (<5% v/v). For in vitro assays, pre-dissolve in DMSO and dilute in PBS or cell culture medium to avoid precipitation. Stability studies (HPLC monitoring over 24 hours) are critical, as sulfonic acid derivatives may hydrolyze under prolonged basic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., IC variations) often arise from assay conditions or impurity profiles.
- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP levels in kinase assays.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole rings or dealkylated piperazine derivatives) that may antagonize or enhance activity .
- SAR Studies : Compare activity of analogs lacking the trifluoromethoxy or piperazine groups to isolate pharmacophoric contributions .
Q. How can metabolic pathways of this compound be elucidated in microbial or mammalian systems?
- Methodological Answer :
- Microbial Metabolism : Use -labeled compound in Methylosulfonomonas spp. cultures to track methanesulfonic acid degradation products via radio-HPLC. Key enzymes like methanesulfonic acid monooxygenase (MSAMO) may cleave the sulfonic acid group .
- Hepatocyte Studies : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS. Piperazine N-oxidation and oxadiazole ring cleavage are likely Phase I pathways .
Q. What advanced chromatographic methods are suitable for separating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid (TFA) for enantiomer resolution. Adjust flow rate to 0.8 mL/min and monitor at 254 nm .
- HILIC-MS : For polar metabolites, employ a zwitterionic HILIC column (e.g., ZIC-cHILIC) with acetonitrile/ammonium formate gradients. Retention times can be optimized for sulfonic acid derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
